molecular formula C10H9F11O3 B12081534 Propyl 1H,1H-perfluorohexyl carbonate

Propyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12081534
M. Wt: 386.16 g/mol
InChI Key: WEPWYPQKENHJFS-UHFFFAOYSA-N
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Description

Propyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique properties, including high thermal and chemical stability. This compound is part of a broader class of perfluoroalkyl substances, which are characterized by their strong carbon-fluorine bonds. These bonds contribute to the compound’s resistance to degradation and its effectiveness in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of propyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction is usually catalyzed by a base such as pyridine or triethylamine, which neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity. Advanced purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 1H,1H-perfluorohexyl carbonate involves its interaction with molecular targets through its carbonate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The perfluorohexyl chain enhances the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Fluorotelomer alcohols (FTOH)

Uniqueness

Propyl 1H,1H-perfluorohexyl carbonate stands out due to its unique combination of a propyl group and a perfluorohexyl chain. This structure imparts both hydrophobic and oleophobic properties, making it highly effective in reducing surface tension and enhancing the performance of materials in which it is used .

Properties

Molecular Formula

C10H9F11O3

Molecular Weight

386.16 g/mol

IUPAC Name

propyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C10H9F11O3/c1-2-3-23-5(22)24-4-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-4H2,1H3

InChI Key

WEPWYPQKENHJFS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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